molecular formula C11H16O5 B158651 Glycerol 1,3-Dimethacrylate CAS No. 1830-78-0

Glycerol 1,3-Dimethacrylate

Cat. No.: B158651
CAS No.: 1830-78-0
M. Wt: 228.24 g/mol
InChI Key: OQHMGFSAURFQAF-UHFFFAOYSA-N
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Description

Glycerol 1,3-Dimethacrylate is a chemical compound belonging to the class of dimethacrylates. It is commonly used as a monomer in the preparation of polymeric materials. This compound is known for its ability to form highly cross-linked polymer networks, which are essential for providing composites with high stiffness, hardness, and durability .

Mechanism of Action

Target of Action

Glycerol 1,3-Dimethacrylate (GDMA) is a type of dimethacrylate monomer . It primarily targets polymer materials, where it acts as a cross-linking agent . The role of this compound is to improve the mechanical strength, durability, and dimensional stability of polymers .

Mode of Action

The mode of action of GDMA is through the formation of robust bonds . It establishes these bonds via strong hydrogen bonds and Van der Waals forces . This interaction with other molecules results in potent interactions that contribute to the cross-linking process in polymer materials .

Biochemical Pathways

This process is typically initiated by photopolymerization, which is a type of radical polymerization that uses light to activate the initiator . The initiator then reacts with the dimethacrylate monomer (like GDMA), leading to the formation of polymers .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GDMA is limited. It’s known that gdma is a liquid compound with a density of 112 g/mL at 25 °C . This property might influence its distribution and interaction with other substances in the environment.

Result of Action

The primary result of GDMA’s action is the formation of cross-linked polymer materials . These materials exhibit improved mechanical strength, durability, and dimensional stability . This makes GDMA a valuable compound in the production of various industrial polymers.

Action Environment

The action of GDMA, like other dimethacrylates, is influenced by environmental factors such as light and temperature . Photopolymerization, the process by which GDMA interacts with its targets, is initiated by light . Therefore, the presence and intensity of light can significantly impact the efficacy of GDMA’s action. Additionally, temperature might also influence the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol 1,3-Dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Glycerol 1,3-Dimethacrylate undergoes various chemical reactions, including polymerization, cross-linking, and photopolymerization. These reactions are typically initiated by free radicals, which can be generated through thermal or photochemical means .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are highly cross-linked polymer networks, which exhibit enhanced mechanical properties such as increased stiffness, hardness, and durability .

Comparison with Similar Compounds

Comparison: Glycerol 1,3-Dimethacrylate is unique due to its ability to form highly cross-linked polymer networks with superior mechanical properties. Compared to other similar compounds, it offers a balance of flexibility and rigidity, making it suitable for a wide range of applications. For instance, while Diurethane Dimethacrylate provides excellent flexibility, this compound offers better hardness and durability .

Properties

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMGFSAURFQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103135-96-2
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID5062009
Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830-78-0, 28497-59-8
Record name 2-Hydroxy-1,3-dimethacryloxypropane
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Record name Glycerol 1,3-dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Record name Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0
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Record name 2-hydroxy-1,3-propanediyl bismethacrylate
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Record name 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol
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Record name GLYCEROL 1,3-DIMETHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do methacrylate-based monomers, like Glycerol 1,3-Dimethacrylate, contribute to the formation of polymer monoliths?

A1: Methacrylate-based monomers, including this compound, are commonly used in the formation of polymer monoliths due to their ability to undergo polymerization reactions. These monomers contain reactive methacrylate groups that can participate in chain-growth polymerization, leading to the formation of three-dimensional polymer networks. The process often involves a radical initiator and can be influenced by factors like monomer concentration, temperature, and the presence of porogenic solvents. []

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